molecular formula C15H19N3O2S2 B2902546 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 2034399-57-8

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2902546
CAS No.: 2034399-57-8
M. Wt: 337.46
InChI Key: JQEABUZPERGJCF-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea (CAS: 2034399-57-8) is a heterocyclic urea derivative with a molecular formula of C₁₅H₁₉N₃O₂S₂ and a molecular weight of 337.5 g/mol. Its structure features a urea core (-NH-C(=O)-NH-) linked to two distinct heterocyclic moieties: a thiophen-2-yl group and a 2-(furan-2-yl)-2-thiomorpholinoethyl group. The compound’s Smiles notation is O=C(NCC(c1ccco1)N1CCSCC1)Nc1cccs1, reflecting its connectivity .

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-8-22-14)16-11-12(13-3-1-7-20-13)18-5-9-21-10-6-18/h1-4,7-8,12H,5-6,9-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEABUZPERGJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and thiophene derivatives, followed by their functionalization to introduce the thiomorpholine and urea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity. Industrial production methods would likely involve scalable processes with efficient purification steps to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea group, potentially converting it into amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings, allowing for further functionalization. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological systems, making it a potential candidate for drug development and biochemical studies.

    Medicine: The compound’s heterocyclic rings are often found in pharmacologically active molecules, suggesting potential therapeutic applications.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The thiomorpholine and urea groups may also contribute to the compound’s overall activity by modulating its solubility and stability.

Comparison with Similar Compounds

The following analysis compares 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea with structurally related urea derivatives containing thiophene, furan, or heterocyclic amine groups.

Structural Analogs and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (if reported) Reference
This compound C₁₅H₁₉N₃O₂S₂ 337.5 Urea, thiomorpholine, furan, thiophene Not reported
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) C₁₇H₁₄FN₃OS 327.4 Urea, pyridine, thiophene, fluorophenyl Anticancer (tested on 60 cell lines)
Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) C₂₁H₂₁N₃O₃S 395.5 Urea, pyridine, thiophene, ester substituent Anticancer
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₇H₁₅F₃N₄OS 380.4 Urea, pyrazole, thiophene, trifluoromethylphenyl Not reported
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Varies ~350–400 Pyrimidine, benzofuran, thiophene Antimicrobial
1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea C₁₅H₁₄N₂O₃S₂ 334.4 Urea, hydroxyethyl linker, dual thiophene/furan Not reported

Key Observations :

  • Thiomorpholine vs. Pyridine/Pyrazole : The main compound’s thiomorpholine ring distinguishes it from pyridine (e.g., 5h ) or pyrazole (e.g., 16 ) analogs. Thiomorpholine’s sulfur atom may enhance lipophilicity and alter metabolic stability compared to nitrogen-rich heterocycles .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 16 ) increase molecular weight and may improve target binding affinity, while ester groups (e.g., 5j ) introduce polarity .
  • Dual Heterocycles : Compounds like 4a-d and the main compound combine furan and thiophene , which are π-electron-rich and may facilitate interactions with biological targets .
Physicochemical and Electronic Properties
  • Solubility : The main compound’s thiomorpholine ring (with sulfur) likely increases lipophilicity compared to oxygen-containing morpholine analogs. This could enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The furan (oxygen) and thiophene (sulfur) rings differ in electronegativity, affecting charge distribution. Thiophene’s lower electronegativity may stabilize radical intermediates in redox reactions .

Biological Activity

The compound 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2O2S2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}_2

This compound integrates a furan ring, thiomorpholine, and thiophene moieties, which are known to enhance biological activity due to their unique electronic and steric properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and thiophene derivatives exhibit significant antimicrobial properties. A related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea , demonstrated broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, while showing limited effectiveness against Bacillus subtilis . This suggests that the furan and thiophene components may contribute to the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedActivity Observed
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaE. coliBactericidal
Salmonella typhiBactericidal
Staphylococcus aureusBactericidal
Bacillus subtilisNo inhibition

This table summarizes the antibacterial properties observed in related compounds, indicating a potential for similar activity in this compound.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiomorpholine moiety may enhance membrane permeability or interfere with bacterial metabolic pathways, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. For instance, research into furan derivatives has shown promising results in terms of antiviral and anticancer activities . The incorporation of thiophene rings has been associated with enhanced biological activity due to their ability to stabilize reactive intermediates.

Table 2: Summary of Biological Activities in Furan and Thiophene Derivatives

Compound TypeBiological ActivityReference
Furan derivativesAntimicrobial
Thiophene derivativesAnticancer
Combined furan-thiopheneEnhanced enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea, and how can yield and purity be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a thiomorpholine-furan intermediate with a thiophen-2-yl isocyanate derivative. Key steps include:

  • Nucleophilic substitution to attach the thiomorpholine moiety .
  • Urea bond formation via reaction with an isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Solvent polarity, temperature control during exothermic steps, and catalyst selection (e.g., triethylamine for pH adjustment) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., furan C-H protons at δ 6.2–7.4 ppm, thiomorpholine S-CH₂ at δ 2.8–3.1 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₁₇H₁₉N₃O₂S₂: 386.09) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks. Monitor degradation via HPLC and FTIR for oxidation (e.g., thiomorpholine sulfoxide formation) .
  • Recommended Storage : Desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to evaluate the role of the thiomorpholine and thiophene moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace thiomorpholine with morpholine or piperazine and thiophene with furan/phenyl groups .
  • Biological Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent electronegativity and steric effects .
    • Data Interpretation : Use molecular docking (AutoDock Vina) to map hydrogen bonding (urea C=O to kinase active sites) and hydrophobic interactions (thiophene-furan π-stacking) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
  • Dose-Response Validation : Re-test disputed compounds under standardized protocols (e.g., 72-hour MTT assays with triplicate technical replicates) .
    • Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in cell permeability or serum protein binding .

Q. How can computational modeling predict and explain discrepancies between in silico and experimental binding affinities?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess conformational flexibility of the thiomorpholine group .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences caused by substituent modifications (e.g., furan vs. thiophene) .
    • Validation : Cross-check with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • Rodent Models : Administer the compound (10–50 mg/kg, IV/oral) to assess bioavailability (LC-MS/MS plasma analysis) and organ toxicity (histopathology of liver/kidney) .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the furan ring) .
    • Advanced Models : Humanized CYP450 mice to predict human-specific metabolism .

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